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Isoamyl propionate - 105-68-0

Isoamyl propionate

Catalog Number: EVT-458331
CAS Number: 105-68-0
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Source: Isoamyl propionate is a natural constituent of various fruits, including apples [] and papaya [], contributing to their characteristic aroma profiles.

Propionic acid

Compound Description: Propionic acid is a naturally occurring carboxylic acid with the formula CH3CH2COOH. It is a clear liquid with a pungent odor. Propionic acid is a common starting material for the synthesis of isoamyl propionate via esterification reactions [, , , , , , , , , , , , , , , , , , , , , , ].

Isoamyl alcohol

Compound Description: Isoamyl alcohol, also known as isopentyl alcohol, is a colorless liquid alcohol with the formula (CH3)2CHCH2CH2OH. It possesses a characteristic pungent odor. Isoamyl alcohol is another key starting material for the synthesis of isoamyl propionate, providing the "isoamyl" portion of the molecule [, , , , , , , , , , , , , , , , , , , , , , ].

Isoamyl acetate

Compound Description: Isoamyl acetate is an ester with the formula CH3COOCH2CH2CH(CH3)2. It is a colorless liquid with a strong banana-like odor and is frequently used as a flavoring agent [, ].

Isoamyl butyrate

Compound Description: Isoamyl butyrate is another ester commonly used in the flavor and fragrance industry. It is characterized by its fruity, pear-like aroma [, ].

Isoamyl formate

Compound Description: Isoamyl formate is an ester derived from formic acid and isoamyl alcohol. It exhibits a fruity, plum-like aroma [].

Butyl lactate

Compound Description: Butyl lactate is an ester formed from lactic acid and butanol. It is a colorless liquid with a mild, buttery odor. One of the studies explored the use of an acid-functionalized ionic liquid catalyst for the synthesis of both butyl lactate and isoamyl propionate [].

2-Phenylethanol

Compound Description: 2-Phenylethanol is an alcohol with a rose-like odor and is frequently used in the fragrance industry. One study investigated the impact of adding amino acids during papaya wine fermentation, observing increased 2-phenylethanol production along with derivatives like 2-phenylethyl acetate and 2-phenylethyl butyrate [].

2-Phenylethyl acetate

Compound Description: 2-Phenylethyl acetate is an ester derived from 2-phenylethanol and acetic acid. It contributes to the floral and fruity aromas in various fruits and alcoholic beverages [].

2-Phenylethyl butyrate

Compound Description: 2-Phenylethyl butyrate is an ester formed from 2-phenylethanol and butyric acid. It also contributes to the fruity and floral aroma profile of many fruits and fermented products [].

Source and Classification

Isoamyl propionate is derived from the esterification of propionic acid and isoamyl alcohol. It is categorized under esters, which are organic compounds formed by the reaction of an alcohol with an acid, typically with the elimination of water. The compound is also known by its synonym, propionic acid isoamyl ester, and is utilized primarily in the synthesis of flavors and fragrances due to its pleasant scent.

Synthesis Analysis

The synthesis of isoamyl propionate can be achieved through several methods:

  1. Direct Esterification: This method involves the reaction of propionic acid with isoamyl alcohol in the presence of a catalyst. Common catalysts include sulfuric acid or other acid catalysts that facilitate the esterification reaction. The general reaction can be represented as:
    Propionic Acid+Isoamyl AlcoholCatalystIsoamyl Propionate+Water\text{Propionic Acid}+\text{Isoamyl Alcohol}\xrightarrow{\text{Catalyst}}\text{Isoamyl Propionate}+\text{Water}
    Parameters: The reaction typically requires elevated temperatures (around 60-80 °C) and may be conducted under reflux conditions to drive the reaction to completion.
  2. Reactive Distillation: This advanced method combines reaction and separation processes in a single unit operation. It enhances yield by continuously removing water produced during the reaction, thus shifting the equilibrium towards product formation. Studies have shown that this method can significantly improve the efficiency of isoamyl propionate production while minimizing by-products .
  3. Enzymatic Synthesis: Utilizing lipases as biocatalysts for esterification offers a more environmentally friendly approach. This method operates under milder conditions and can yield high selectivity for isoamyl propionate .
Molecular Structure Analysis

Isoamyl propionate has a molecular structure characterized by an ester functional group (COO-COO-) connecting an isoamyl group (C5H11C_5H_{11}) to a propanoate moiety (C2H5OC_2H_5O).

  • Structural Formula: The structural representation can be depicted as:
     CH3 2CHCH2CH2OCOCH2CH3\text{ CH}_3\text{ }_2\text{CHCH}_2\text{CH}_2\text{OCOCH}_2\text{CH}_3
  • Geometric Configuration: The molecule exhibits a three-dimensional arrangement that contributes to its physical properties, including its volatility and solubility characteristics.
Chemical Reactions Analysis

Isoamyl propionate participates in various chemical reactions typical of esters:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, isoamyl propionate can hydrolyze back into isoamyl alcohol and propionic acid.
    Isoamyl Propionate+WaterAcid BasePropionic Acid+Isoamyl Alcohol\text{Isoamyl Propionate}+\text{Water}\xrightarrow{\text{Acid Base}}\text{Propionic Acid}+\text{Isoamyl Alcohol}
  2. Transesterification: Isoamyl propionate can react with other alcohols to form different esters, making it useful in modifying properties for specific applications.
  3. Oxidation: Under certain conditions, isoamyl propionate may undergo oxidation reactions, leading to various products depending on the oxidizing agents used.
Mechanism of Action

The mechanism of action for isoamyl propionate primarily involves its role as a flavoring agent where it interacts with taste receptors, contributing to flavor profiles in food products. In terms of chemical reactions, the esterification mechanism involves nucleophilic attack by the alcohol on the carbonyl carbon of the carboxylic acid, leading to the formation of the tetrahedral intermediate followed by elimination of water.

Physical and Chemical Properties Analysis

Isoamyl propionate exhibits several notable physical and chemical properties:

  • Appearance: Colorless to almost colorless liquid.
  • Density: Approximately 0.871 g/cm³ .
  • Boiling Point: Around 161 °C .
  • Flash Point: Approximately 41 °C .
  • Solubility: Slightly soluble in water but soluble in organic solvents like alcohol and ether.
  • Refractive Index: About 1.41 .

These properties make isoamyl propionate suitable for various applications in food and fragrance industries.

Applications

Isoamyl propionate is widely used across different sectors:

  1. Food Industry: It serves as a flavoring agent due to its fruity aroma, often found in confectionery products, beverages, and baked goods.
  2. Fragrance Industry: Utilized in perfumes and scented products for its pleasant scent profile.
  3. Chemical Synthesis: Acts as an intermediate in producing other chemicals or esters through transesterification reactions.
  4. Biochemical Research: Studied for its metabolic pathways as it relates to isoamylol metabolism .

Properties

CAS Number

105-68-0

Product Name

Isoamyl propionate

IUPAC Name

3-methylbutyl propanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-4-8(9)10-6-5-7(2)3/h7H,4-6H2,1-3H3

InChI Key

XAOGXQMKWQFZEM-UHFFFAOYSA-N

SMILES

CCC(=O)OCCC(C)C

Solubility

Soluble in ethanol and most fixed oils, insoluble in glycerol, propylene glycol and water
1ml in 3ml 70% ethanol (in ethanol)

Canonical SMILES

CCC(=O)OCCC(C)C

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